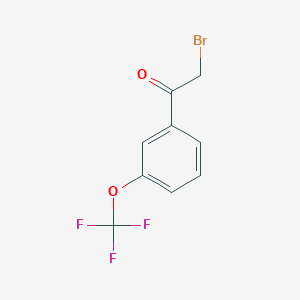

2-Bromo-3'-trifluoromethoxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

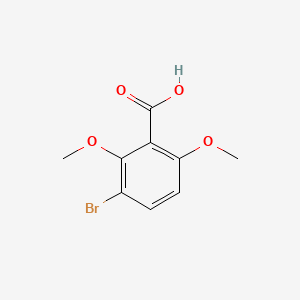

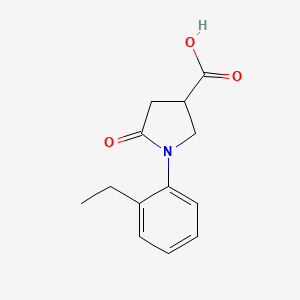

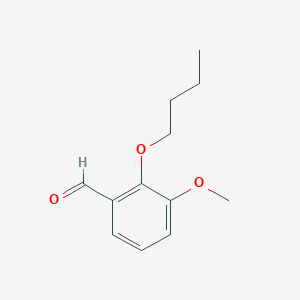

2-Bromo-3’-trifluoromethoxyacetophenone is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.04 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI string for 2-Bromo-3’-trifluoromethoxyacetophenone isInChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 . The canonical SMILES representation is C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Bromo-3’-trifluoromethoxyacetophenone has a molecular weight of 283.04 g/mol . It has a XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 281.95033 g/mol . The topological polar surface area is 26.3 Ų , and it has a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3’-trifluoromethoxyacetophenone: is a valuable intermediate in organic synthesis. Its α-bromination reaction is crucial for creating compounds with the trifluoromethoxy group, which is increasingly important due to its unique electronic properties . This compound is used to synthesize various pharmaceuticals, pesticides, and other chemicals, leveraging its reactivity to introduce the trifluoromethoxy moiety into complex molecules.

Medicinal Chemistry

In medicinal chemistry, the trifluoromethoxy group is known for enhancing the metabolic stability and bioavailability of therapeutic agents . The presence of 3-(Trifluoromethoxy)phenacyl bromide in a compound can significantly affect its pharmacokinetic properties, making it a compound of interest for drug design and development.

Teaching and Experimental Chemistry

This compound is also used in educational settings to teach important concepts in organic chemistry. It provides a practical example of α-bromination reactions and can be used to demonstrate the synthesis and analysis of organic compounds in a laboratory setting .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements associated with the compound include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKYVVGHLJGVEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381079 |

Source

|

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

237386-01-5 |

Source

|

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)